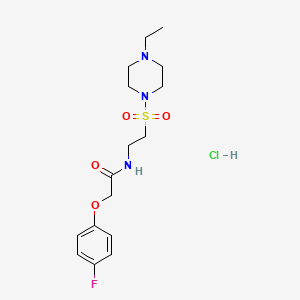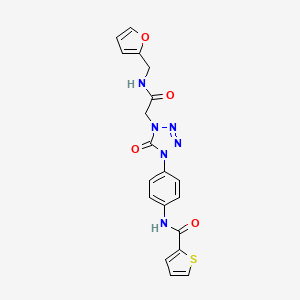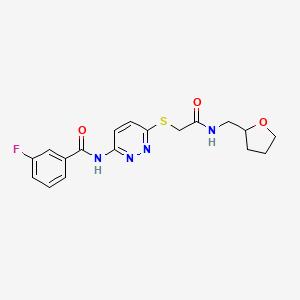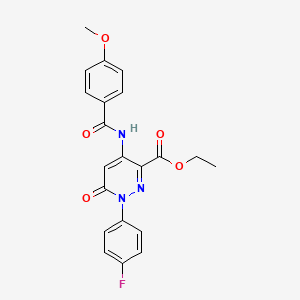
2,3-Difluoro-2,3-dimethylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of gem-difluorinated cyclobutanes, as described in the first paper, involves a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) using commercially available Selectfluor (F-TEDA-BF4) and Py·HF as fluorine sources. This process includes a Wagner-Meerwein rearrangement under mild reaction conditions, which could potentially be adapted for the synthesis of 2,3-Difluoro-2,3-dimethylbutanenitrile by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound can be inferred to contain a difluoromethyl group and a nitrile group, which are both electron-withdrawing. This could affect the compound's reactivity and stability. The gem-difluorocyclobutane core discussed in the first paper is a valuable structural element in medicinal chemistry, suggesting that the difluorinated butanenitrile could also have interesting chemical properties .
Chemical Reactions Analysis
The second paper discusses the reactivity of perfluoro-2,3-dimethylbutadiene with various nucleophiles, leading to substitution and addition products. This suggests that the difluorinated butanenitrile might also undergo similar nucleophilic reactions, potentially at the nitrile or the fluorinated carbon atoms . The third paper describes the dimerization of perfluoro-2,3-dimethylbutadiene and related reactions, which could provide insights into the dimerization or polymerization tendencies of this compound under certain conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the presence of fluorine atoms is known to significantly affect these properties. For instance, the fluorine atoms could increase the lipophilicity and stability of the molecule, making it potentially valuable in medicinal chemistry. The papers do not provide specific data on the physical properties of related compounds, but the reactivity patterns observed suggest that this compound could exhibit unique reactivity due to the presence of both difluoromethyl and nitrile functional groups .
Applications De Recherche Scientifique
Reactions and Synthesis
- 2,3-Difluoro-2,3-dimethylbutanenitrile is involved in various chemical reactions and synthetic processes. For example, its reaction with caesium fluoride can lead to the formation of dimers, which are crucial in synthetic chemistry (Chambers, Lindley, & Fielding, 1981). Additionally, its oxidative addition to trifluoroacetamide leads to the formation of unique compounds with potential application in organic synthesis (Astakhova, Moskalik, Sterkhova, & Shainyan, 2017).
Photochemical Properties
- The compound shows interesting behavior under ultraviolet (UV) irradiation. For instance, perfluoro-2,3-dimethylbut-2-ene, derived from this compound, is efficiently isomerised to perfluoro-2,3-dimethylbut-1-ene under UV light (Bell, Fields, Haszeldine, & Moran, 1980). This illustrates its potential in photochemistry and material science.
Applications in Organometallic Chemistry
- In the realm of organometallic chemistry, this compound participates in reactions leading to interesting organometallic compounds. For example, its interaction with phosphaboradibenzofulvene yields complex organometallic structures, which are significant for catalytic and synthetic applications (Breunig, Hübner, Bolte, Wagner, & Lerner, 2013).
Anion Binding and Sensing
- Fluorinated compounds derived from this compound have been used to develop anion receptors with augmented affinities and enhanced selectivities. These compounds are particularly effective in binding fluoride, chloride, and dihydrogen phosphate anions, which is valuable in environmental monitoring and analytical chemistry (Anzenbacher et al., 2000).
Catalysis and Hydrogenolysis
- In catalysis, derivatives of this compound have been studied for their reactivity in hydrogenolysis, providing insights into the mechanisms of hydrocarbon transformations on various metal catalysts (Machiels, 1979).
Environmental Impact and Safety
- While not directly related to the compound's use, it's important to note that related compounds, such as 2,3-dimethyl-2,3-diisobutyl succinonitrile, have been identified as volatile organic compounds emitted from laser printers, indicating the importance of monitoring and regulating the environmental and health impacts of such chemicals (Barrero-Moreno et al., 2008).
Safety and Hazards
The safety information for 2,3-Difluoro-2,3-dimethylbutanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2,3-difluoro-2,3-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c1-5(2,7)6(3,8)4-9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIMEQCLQNVRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)


![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)

![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)
![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)
![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)



![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)
![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)